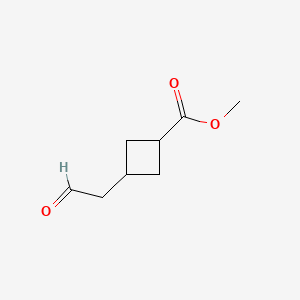

Methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate

Description

Properties

Molecular Formula |

C8H12O3 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate |

InChI |

InChI=1S/C8H12O3/c1-11-8(10)7-4-6(5-7)2-3-9/h3,6-7H,2,4-5H2,1H3 |

InChI Key |

VAZGVQLVPLSTPX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC(C1)CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate is typically synthesized through an aldol condensation reaction between cyclobutanone and methyl acetoacetate. The reaction conditions often involve the use of a base catalyst, such as sodium hydroxide, in an aqueous or alcoholic medium. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of cyclobutanone, followed by dehydration to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base catalyst.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohol derivatives.

Substitution: Amides or thioesters.

Scientific Research Applications

Methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

Industry: It serves as a building block for the production of various fine chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex structures. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary depending on the derivative and its intended use.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The table below compares Methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate with structurally related cyclobutane esters:

Reactivity and Stability

- Oxo vs. 2-Oxoethyl Groups: The direct oxo group (C=O) in Methyl 3-oxocyclobutane-1-carboxylate increases electrophilicity, making it reactive toward nucleophiles.

- Aminomethyl Substituent: The amine in Methyl 3-(aminomethyl)cyclobutane-1-carboxylate confers basicity, enabling salt formation (e.g., hydrochloride salts) and pH-dependent solubility .

- Methylene Substituent : The unsaturated methylene group in Methyl 3-methylenecyclobutane-1-carboxylate allows for Diels-Alder reactions or polymerization .

Biological Activity

Methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate is a compound of interest due to its potential biological activity and applications in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

1. Chemical Structure and Properties

Methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate features a cyclobutane ring, which contributes to its unique chemical properties. The presence of both keto and ester functional groups enhances its reactivity and potential interactions with biomolecules.

The biological activity of methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can undergo transformations that facilitate these interactions, leading to diverse biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds, suggesting potential activity for methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate:

- Antibacterial Activity : Compounds with similar structures have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives tested against E. coli exhibited minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.03 mg/mL, indicating strong antibacterial potential .

- Antifungal Activity : The antifungal activity of related compounds has also been noted, with some showing MIC values in the range of 0.004 to 0.06 mg/mL against fungi like T. viride .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Studies on similar compounds have demonstrated varying degrees of cytotoxicity against human cell lines (e.g., HepG2), with some showing low cytotoxicity (IC20 > 40 µM), which is favorable for further development .

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship study conducted on related cyclobutane derivatives revealed that modifications in the side chains significantly influenced their biological activities:

| Compound | MIC (µM) | IC20 (µM) | Activity Type |

|---|---|---|---|

| Compound A | 6.3 | >80 | Antibacterial |

| Compound B | 23 | 27 | Antibacterial |

| Compound C | 4.5 | 30 | Antibacterial |

This table illustrates how variations in chemical structure can lead to enhanced antibacterial properties while maintaining low cytotoxicity .

5. Comparative Analysis with Similar Compounds

Methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate can be compared with other cyclobutane derivatives:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Ethyl 3-(2-oxopropyl)cyclobutane-1-carboxylate | Cyclobutane derivative | Antibacterial |

| Ethyl 3-(2-oxobutyl)cyclobutane-1-carboxylate | Cyclobutane derivative | Antifungal |

These comparisons highlight the unique aspects of methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate's structure and its potential applications in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.